molecular formula C22H24ClN3O3S B3002443 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride CAS No. 1216848-35-9

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride

Cat. No.: B3002443
CAS No.: 1216848-35-9
M. Wt: 445.96
InChI Key: IOQAUYBNQALXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a thiazole ring, a dihydroisoquinoline moiety, and a methoxyphenoxy group, making it a subject of interest for various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling with the Methoxyphenoxy Group: The final step involves coupling the thiazole-dihydroisoquinoline intermediate with 2-methoxyphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the thiazole ring or the dihydroisoquinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or dihydroisoquinoline derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.

    Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-hydroxyphenoxy)acetamide
  • N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, may enhance its binding affinity and selectivity for certain biological targets compared to similar compounds with different substituents.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S.ClH/c1-27-19-8-4-5-9-20(19)28-14-21(26)24-22-23-18(15-29-22)13-25-11-10-16-6-2-3-7-17(16)12-25;/h2-9,15H,10-14H2,1H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQAUYBNQALXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.